molecular formula C5H8F2O3 B14622265 Methyl 3,3-difluoro-3-methoxypropanoate CAS No. 60375-66-8

Methyl 3,3-difluoro-3-methoxypropanoate

Cat. No.: B14622265
CAS No.: 60375-66-8
M. Wt: 154.11 g/mol
InChI Key: NLDTWOLETJMFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3-difluoro-3-methoxypropanoate is an organic compound with the molecular formula C5H8F2O3 It is a fluorinated ester, which means it contains fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-difluoro-3-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-difluoro-3-methoxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-3-methoxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The ester group can be hydrolyzed to form 3,3-difluoro-3-methoxypropanoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 3,3-difluoro-3-methoxypropanoic acid derivatives.

    Hydrolysis: 3,3-difluoro-3-methoxypropanoic acid and methanol.

    Reduction: 3,3-difluoro-3-methoxypropanol.

Scientific Research Applications

Methyl 3,3-difluoro-3-methoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,3-difluoro-3-methoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or

Properties

CAS No.

60375-66-8

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

methyl 3,3-difluoro-3-methoxypropanoate

InChI

InChI=1S/C5H8F2O3/c1-9-4(8)3-5(6,7)10-2/h3H2,1-2H3

InChI Key

NLDTWOLETJMFQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(OC)(F)F

Origin of Product

United States

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